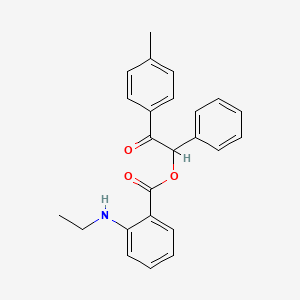![molecular formula C23H23N3O4 B4012436 (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)
(4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a piperazine ring with a methyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone typically involves multi-step organic reactions. One common route starts with the nitration of a suitable naphthalene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the methanone linkage by reacting the intermediate with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include naphthoquinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted naphthalene and phenyl derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The nitro group can participate in redox reactions, while the piperazine ring may interact with biological membranes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-chlorophenyl]methanone
- (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-bromophenyl]methanone
- (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-fluorophenyl]methanone
Uniqueness
Compared to its analogs, (4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy, piperazine, and nitrophenyl groups also contributes to its unique properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-24-11-13-25(14-12-24)21-9-7-16(26(28)29)15-20(21)23(27)19-8-10-22(30-2)18-6-4-3-5-17(18)19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAIDFSCJYESHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


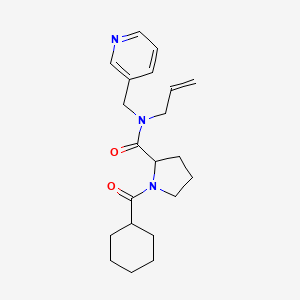

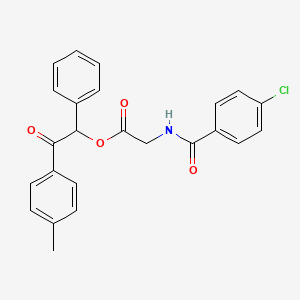

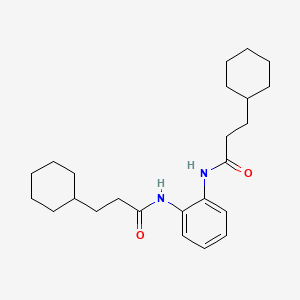
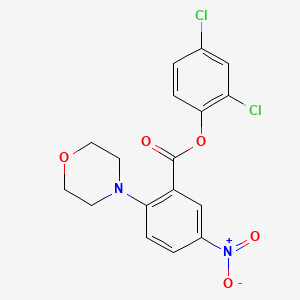

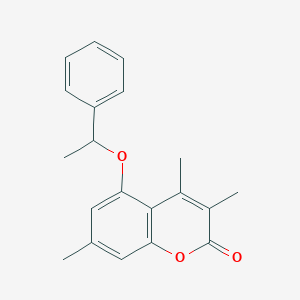
![2-methyl-5-[(2-methyl-5-morpholin-4-ylsulfonylphenyl)sulfamoyl]benzamide](/img/structure/B4012422.png)


![N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
![ethyl 4-{[sec-butyl(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4012458.png)
